molecular formula C17H16ClFO B1327749 4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898779-73-2

4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327749
M. Wt: 290.8 g/mol
InChI Key: OKXUYAHXIKJNHH-UHFFFAOYSA-N
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Description

“4’-Chloro-3-(3,4-dimethylphenyl)-2’-fluoropropiophenone” is a chemical compound . The molecular formula of this compound is C17H16ClFO .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another approach involves catalytic protodeboronation of alkyl boronic esters using a radical approach .

Scientific Research Applications

  • Environmental Applications :

    • Sonochemical degradation of organic pollutants: The use of ultrasound to mineralize chlorophenols and fluorophenols in dilute aqueous solutions is a notable application. This method shows significant advantages over other remediation methods due to minimal formation of organic byproducts and efficient mineralization rates (Goskonda, Catallo, & Junk, 2002).
  • Material Science and Optics :

    • Developing materials for nonlinear optics: Research in crystal structures and packing of fluorophenyl and dimethylphenoxy triazines is significant. These materials are investigated for their potential in octupolar nonlinear optics (NLO), with a focus on their intermolecular interactions and structural comparisons (Boese et al., 2002).
  • Chemical Reactivity and Synthesis :

    • Studies on molecular geometry and chemical reactivity: Synthesis and spectral analysis of chloro and fluorophenyl dihydroacridinones have been conducted to understand their molecular geometry and reactivity. This research includes quantum chemical studies and analysis of molecular electrostatic potential (Satheeshkumar et al., 2017).
    • Reductive dechlorination of chlorophenols: This application is crucial in environmental chemistry, where a sulfate-reducing consortium is used for the reductive dechlorination of chlorophenols under anaerobic conditions (Häggblom, 1998).
  • Analytical Chemistry :

    • Chromatographic separation and detection of phenols: The development of sensitive methods for the separation and detection of various phenols, including chloro and fluorophenols, using high-performance liquid chromatography (HPLC) is an essential application in analytical chemistry (Landzettel et al., 1995).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXUYAHXIKJNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644860
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898779-73-2
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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